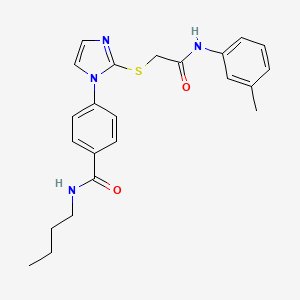

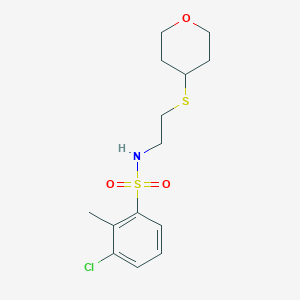

N-butyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, also known as BTE-1, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BTE-1 belongs to the class of imidazole-based compounds and has been shown to exhibit potent inhibitory activity against a variety of enzymes and proteins.

Scientific Research Applications

Synthesis and Electrophysiological Activity

One notable application of related compounds involves the synthesis and investigation of their cardiac electrophysiological activities. For instance, derivatives with the 1H-imidazol-1-yl moiety have been identified as potent selective class III agents, showing promise in in vitro assays and in vivo models of reentrant arrhythmias due to their electrophysiological properties (Morgan et al., 1990). This research suggests potential therapeutic applications in managing cardiac arrhythmias.

Antiallergy Agents

Compounds structurally similar to N-butyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide have been explored for their antiallergy activity. Specifically, derivatives have shown potent, orally active antiallergy effects in rat models, indicating significant potential for the treatment of allergic conditions (Hargrave et al., 1983).

Protein-Tyrosine Phosphatase 1B Inhibitors

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, akin to the compound , have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). These compounds have shown promising in vitro and in silico efficacy, suggesting a role in managing conditions like diabetes through modulation of PTP-1B activity (Navarrete-Vázquez et al., 2012).

Electrochemical C–H Thiolation

Research into the synthesis of benzothiazoles and thiazolopyridines, which are structurally related to the discussed compound, highlights an innovative metal- and reagent-free method for dehydrogenative coupling. This technique, involving TEMPO-catalyzed electrolytic C–H thiolation, opens new avenues for creating pharmaceuticals and organic materials, showcasing the compound's relevance in organic synthesis and material science (Qian et al., 2017).

Anticancer Agents

The compound's analogs have been synthesized and evaluated for their anticancer properties, with certain derivatives demonstrating significant antiproliferative activity. This research points to potential applications in developing new anticancer therapies, highlighting the diverse therapeutic potentials of these chemical structures (Kumbhare et al., 2012).

properties

IUPAC Name |

N-butyl-4-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2S/c1-3-4-12-24-22(29)18-8-10-20(11-9-18)27-14-13-25-23(27)30-16-21(28)26-19-7-5-6-17(2)15-19/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,24,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHSXYKBZNTQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)

![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)

![2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile](/img/structure/B2829529.png)

![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)

![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)

![N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2829538.png)

![2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829540.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2829543.png)